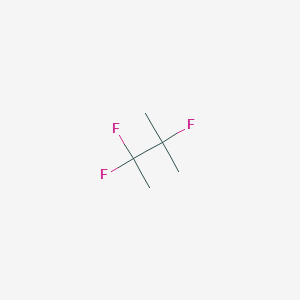

2,2,3-Trifluoro-3-methylbutane

Description

2,2,3-Trifluoro-3-methylbutane is a fluorinated branched alkane with the molecular formula C₅H₉F₃. Its structure features three fluorine atoms at positions 2, 2, and 3, along with a methyl group at position 2. The compound’s unique substitution pattern results in distinct physicochemical properties, including reduced van der Waals interactions due to fluorine’s electronegativity and steric effects from branching. Fluorinated alkanes like this are often studied for applications in refrigeration, solvents, or pharmaceuticals due to their stability and low toxicity profiles.

Properties

CAS No. |

87517-38-2 |

|---|---|

Molecular Formula |

C5H9F3 |

Molecular Weight |

126.12 g/mol |

IUPAC Name |

2,2,3-trifluoro-3-methylbutane |

InChI |

InChI=1S/C5H9F3/c1-4(2,6)5(3,7)8/h1-3H3 |

InChI Key |

CCJLENSREHVIFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trifluoro-3-methylbutane can be achieved through several methods. One common approach involves the fluorination of 3-methylbutane using a fluorinating agent such as elemental fluorine or a fluorine-containing compound. The reaction typically requires controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of 2,2,3-Trifluoro-3-methylbutane may involve large-scale fluorination processes. These processes often utilize specialized equipment to handle the reactive fluorine gas and ensure safety. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trifluoro-3-methylbutane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or acids.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can facilitate substitution reactions.

Major Products Formed

Oxidation: Products may include trifluoromethyl alcohols or acids.

Reduction: The compound can be reduced to form hydrocarbons with fewer fluorine atoms.

Substitution: Substituted products with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2,2,3-Trifluoro-3-methylbutane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.

Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.

Industry: The compound’s unique properties make it useful in the development of materials with specific characteristics, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 2,2,3-Trifluoro-3-methylbutane exerts its effects depends on the specific reactions it undergoes. In general, the presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Fluorine’s high electronegativity can affect the electron distribution within the molecule, leading to unique reaction pathways and products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Butane Derivatives

Heptafluoro-2,3,3-trichlorobutane (C₄Cl₃F₇)

Structural Similarities : Both compounds are halogenated butanes with substituents at positions 2 and 3.

Key Differences :

- Substituents : The target compound has fluorine and a methyl group, whereas Heptafluoro-2,3,3-trichlorobutane contains chlorine and additional fluorine atoms.

- Polarity : Chlorine’s lower electronegativity compared to fluorine reduces polarity, increasing hydrophobicity.

- Applications : Chlorinated fluorocarbons like Heptafluoro-2,3,3-trichlorobutane are historically used as refrigerants but are phased out due to ozone depletion risks .

Data Comparison :

| Property | 2,2,3-Trifluoro-3-methylbutane | Heptafluoro-2,3,3-trichlorobutane |

|---|---|---|

| Molecular Formula | C₅H₉F₃ | C₄Cl₃F₇ |

| Halogen Type | Fluorine | Chlorine + Fluorine |

| Environmental Impact | Likely lower ozone depletion | High ozone depletion potential |

Fluorinated Epoxide: 2,2,3-Trifluoro-3-(trifluoromethyl)oxirane

Structural Similarities : Both feature trifluoro groups at positions 2 and 3.

Key Differences :

- Functional Group : The epoxide ring in 2,2,3-Trifluoro-3-(trifluoromethyl)oxirane introduces ring strain and reactivity, unlike the saturated butane backbone of the target compound.

- Phase Behavior : Studies show fluorinated epoxides exhibit unique vapor-liquid equilibria with CO₂, suggesting utility in low-temperature solvents or polymerization processes .

Reactivity : The epoxide’s oxygen ring undergoes nucleophilic attack, whereas 2,2,3-Trifluoro-3-methylbutane is more chemically inert due to its alkane structure.

Branched Alkanes: 2,2,3-Trimethyldecane (C₁₃H₂₈)

Structural Similarities : Both have branching at positions 2 and 3.

Key Differences :

- Substituents : 2,2,3-Trimethyldecane lacks fluorine, relying on methyl groups for steric effects.

- Physical Properties: Fluorine in the target compound reduces boiling point compared to non-fluorinated analogs due to weaker intermolecular forces.

- Applications : Long-chain branched alkanes are common in lubricants, while fluorinated variants may prioritize thermal stability .

Data Comparison :

| Property | 2,2,3-Trifluoro-3-methylbutane | 2,2,3-Trimethyldecane |

|---|---|---|

| Boiling Point | Estimated lower (~80–100°C) | Higher (~250–300°C) |

| Polarity | Moderate (due to F) | Nonpolar |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.